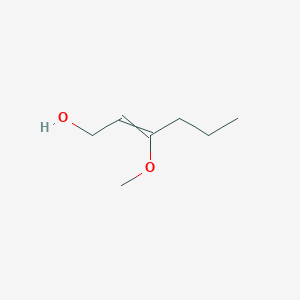

3-Methoxyhex-2-en-1-ol

CAS No.: 112698-02-9

Cat. No.: VC19150872

Molecular Formula: C7H14O2

Molecular Weight: 130.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112698-02-9 |

|---|---|

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| IUPAC Name | 3-methoxyhex-2-en-1-ol |

| Standard InChI | InChI=1S/C7H14O2/c1-3-4-7(9-2)5-6-8/h5,8H,3-4,6H2,1-2H3 |

| Standard InChI Key | DHPJHRWIOWTDRA-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=CCO)OC |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 3-methoxyhex-2-en-1-ol follows IUPAC rules, denoting a six-carbon chain (hex-) with a double bond starting at carbon 2 (en-2), a methoxy substituent at carbon 3, and a hydroxyl group at carbon 1. Its molecular formula is C₇H₁₄O₂, distinguishing it from the methyl-substituted analog 3-methylhex-2-en-1-ol (C₇H₁₄O) . The methoxy group introduces increased polarity and hydrogen-bonding potential compared to alkyl substituents.

Stereochemical Considerations

The double bond at position 2 introduces geometric isomerism (E/Z). For 3-methoxyhex-2-en-1-ol, the E configuration places the methoxy and hydroxyl groups on opposite sides of the double bond, potentially influencing intermolecular interactions and reactivity . Stereochemical resolution would require techniques such as chiral chromatography or NMR-based analysis, as demonstrated for similar compounds like (3S)-3-methylhex-5-en-3-ol.

Table 1: Comparative Molecular Data for Hex-2-en-1-ol Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 3-Methoxyhex-2-en-1-ol | C₇H₁₄O₂ | 130.18 | -OH, -OCH₃, C=C |

| 3-Methylhex-2-en-1-ol | C₇H₁₄O | 114.19 | -OH, -CH₃, C=C |

| (3S)-3-Methylhex-5-en-3-ol | C₇H₁₄O | 114.19 | -OH, -CH₃, C=C |

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no direct synthesis of 3-methoxyhex-2-en-1-ol is documented, analogous methods for alkenols suggest viable strategies:

-

Allylic Alkoxylation:

Reacting hex-2-en-1-ol with methyl iodide (CH₃I) in the presence of a base (e.g., NaOH) could introduce the methoxy group via nucleophilic substitution. This approach mirrors the synthesis of (Z)-4-methylhex-3-en-1-ol using trimethylaluminum-titanium tetrachloride . -

Grignard Addition-Functionalization:

A Grignard reagent (e.g., CH₃MgBr) could add to a suitably protected aldehyde, followed by oxidation and deprotection to install the methoxy group. This method is akin to the stereoselective synthesis of (3S)-3-methylhex-5-en-3-ol.

Challenges in Synthesis

The methoxy group’s electron-donating nature may destabilize intermediates, necessitating controlled reaction conditions to avoid side reactions such as over-alkylation or polymerization. Catalytic systems like TiCl₄, used in analogous syntheses , could mitigate these issues by stabilizing transition states.

Physicochemical Properties

Estimated Physical Constants

Based on group contribution methods and analogs :

-

Boiling Point: ~180–190°C (higher than 3-methylhex-2-en-1-ol due to increased polarity).

-

Density: ~0.92–0.95 g/cm³ (similar to other alkenols).

-

Solubility: Miscible with polar solvents (e.g., ethanol, acetone); limited solubility in alkanes.

Spectroscopic Signatures

-

IR Spectroscopy: Strong O-H stretch (~3300 cm⁻¹), C-O-C asymmetric stretch (~1250 cm⁻¹), and C=C stretch (~1650 cm⁻¹).

-

NMR Spectroscopy:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume